molecular formula C22H21N7O2S B2958849 N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1787881-00-8

N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B2958849
Numéro CAS: 1787881-00-8
Poids moléculaire: 447.52
Clé InChI: XDONSQAFMLCQID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of quinoxaline and pyrazole moieties. Various synthetic routes have been explored to optimize yield and purity, with some methods demonstrating significant efficiency in producing related quinoxaline derivatives with notable biological activity .

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Kinases : It has been reported that derivatives of quinoxaline can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway involved in cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

3.1 Anticancer Properties

Research indicates that compounds similar to this compound show promising anticancer activity. For instance, related quinoxaline derivatives have demonstrated IC50 values in low micromolar ranges against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) .

CompoundCell LineIC50 (µg/mL)Reference
Quinoxaline Derivative AHCT1161.9
Quinoxaline Derivative BMCF72.3
DoxorubicinHCT1163.23

3.2 Antimicrobial Activity

The compound has shown robust antimicrobial activity in vitro, with specific derivatives exhibiting MIC values as low as 0.22 µg/mL against pathogenic isolates. The effectiveness is often assessed through time-kill assays and biofilm formation inhibition studies .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various quinoxaline derivatives demonstrated their potential as anticancer agents, with one derivative achieving an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . This highlights the therapeutic potential of such compounds in cancer treatment.

Case Study 2: Antimicrobial Resistance

In another investigation, the antimicrobial properties of a series of pyrazole derivatives were evaluated against resistant strains of bacteria. The results indicated that certain compounds not only inhibited growth but also reduced biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating chronic infections .

Propriétés

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2S/c1-29-14-16(13-25-29)32(30,31)28-22-21(26-19-8-4-5-9-20(19)27-22)23-11-10-15-12-24-18-7-3-2-6-17(15)18/h2-9,12-14,24H,10-11H2,1H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDONSQAFMLCQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.